2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C25H28O7. It is characterized by the presence of an ethoxyethyl group, a tert-butylphenoxy group, and a chromen-7-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl chloride under basic conditions to form the desired acetate ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-7-yl moiety to its dihydro form.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydro derivatives .
Scientific Research Applications
2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound may inhibit the activity of certain enzymes, thereby reducing the production of reactive oxygen species and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXYETHYL 3-(((4-BROMO-2-TERT-BUTYLPHENOXY)ACETYL)AMINO)BENZOATE
- 2-METHOXYETHYL 4-(((2,4-DICHLOROPHENOXY)ACETYL)AMINO)BENZOATE
- 2-METHOXYETHYL 4-(((3,4-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
Uniqueness
2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromen-7-yl moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C25H28O7 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C25H28O7/c1-5-28-12-13-29-23(26)16-30-19-10-11-20-21(14-19)31-15-22(24(20)27)32-18-8-6-17(7-9-18)25(2,3)4/h6-11,14-15H,5,12-13,16H2,1-4H3 |
InChI Key |
NCSAJVMVDWKTFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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